4-amino-N-(2-methoxyethyl)benzamide chemical properties
4-amino-N-(2-methoxyethyl)benzamide chemical properties
The following technical guide details the chemical architecture, synthesis, and pharmaceutical utility of 4-amino-N-(2-methoxyethyl)benzamide .
Common Identity: Functionalized Benzamide Scaffold Context: Medicinal Chemistry Intermediate / Linker Segment
Executive Technical Summary
4-amino-N-(2-methoxyethyl)benzamide is a bifunctional building block extensively utilized in drug discovery programs. It serves as a "pharmacophore-linker" hybrid, offering two distinct chemical handles:
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The Primary Aniline (C4-position): A nucleophilic handle ready for derivatization into ureas, sulfonamides, or kinase-hinge binding motifs.
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The Methoxyethyl Amide Tail: A solubility-enhancing motif that mimics the polarity of PEG chains without the polydispersity, often used to tune the lipophilicity (LogD) and metabolic stability of drug candidates.
This guide outlines the physicochemical baseline, a validated synthesis route for gram-scale production, and its application logic in Structure-Activity Relationship (SAR) studies.
Physicochemical Architecture
The molecule represents a "Rule of 5" compliant fragment. Its amphiphilic nature—combining a polar amide/ether tail with a hydrophobic aromatic core—makes it an ideal fragment for lead optimization.
Table 1: Core Physicochemical Data
| Property | Value | Technical Context |
| Formula | C₁₀H₁₄N₂O₂ | Stoichiometry |
| Molecular Weight | 194.23 g/mol | Fragment-based drug design (FBDD) friendly (<300 Da) |
| Exact Mass | 194.1055 | Monoisotopic peak for HRMS confirmation |
| Predicted LogP | ~0.8 – 1.2 | Highly bioavailable; optimal for membrane permeability |
| Topological Polar Surface Area (TPSA) | ~67 Ų | <140 Ų threshold; indicates good oral absorption potential |
| H-Bond Donors | 2 | Aniline (-NH₂), Amide (-NH-) |
| H-Bond Acceptors | 3 | Amide (C=O), Ether (-O-), Aniline (N) |
| Solubility | High (DMSO, MeOH) | Moderate water solubility due to ether oxygen |
| pKa (Aniline) | ~4.8 | Weak base; unprotonated at physiological pH (7.[1][2][3][4]4) |
Synthetic Methodology (Process Chemistry)
While direct coupling of p-phenylenediamine is possible, it often leads to polymerization or bis-acylation. The industry-standard "Self-Validating" protocol utilizes a Nitro-Reduction pathway . This ensures regiospecificity and high purity.
Validated Workflow: The Nitro-Reduction Route
This two-step process avoids protecting group manipulation, maximizing atom economy.
Step 1: Amide Coupling (Acylation)
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Precursor: 4-Nitrobenzoyl chloride (commercially available, highly reactive).
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Reagent: 2-Methoxyethylamine.
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Base: Triethylamine (Et₃N) or DIPEA to scavenge HCl.
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Solvent: Dichloromethane (DCM) or THF (anhydrous).
Protocol:
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Dissolve 2-methoxyethylamine (1.1 equiv) and Et₃N (1.5 equiv) in dry DCM at 0°C.
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Add 4-nitrobenzoyl chloride (1.0 equiv) dropwise to control exotherm.
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Warm to Room Temperature (RT) and stir for 2 hours.
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Validation: TLC (EtOAc/Hexane) shows disappearance of acid chloride.
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Workup: Wash with 1N HCl (removes excess amine), then sat. NaHCO₃. Dry organic layer (MgSO₄) and concentrate.
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Intermediate: 4-nitro-N-(2-methoxyethyl)benzamide (Solid).
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Step 2: Chemoselective Reduction
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Catalyst: 10% Pd/C (Palladium on Carbon).
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Hydrogen Source: H₂ gas (balloon pressure, ~1 atm) or Ammonium Formate (transfer hydrogenation).
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Solvent: Methanol or Ethanol.[5]
Protocol:
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Dissolve the nitro-intermediate in Methanol.
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Add 10% Pd/C (5-10 wt% loading). Caution: Pyrophoric.
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Purge with Nitrogen, then introduce Hydrogen. Stir vigorously at RT for 4-12 hours.
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Validation: LC-MS will show mass shift from M+ (Nitro) to M-30+2 (Amine). The yellow color of the nitro compound fades to colorless.
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Workup: Filter through Celite® pad to remove Pd. Concentrate filtrate.[6]
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Purification: Recrystallization from EtOH/Water or Flash Chromatography if necessary.
Visualization: Synthetic Pathway
Figure 1: Two-step regiospecific synthesis avoiding bis-acylation byproducts.
Analytical Characterization Logic
To ensure the integrity of the synthesized material, the following spectroscopic signals must be verified. This constitutes the "Self-Validating" system for the chemist.
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 8.1 ppm (t, 1H): Amide -NH- (Triplet due to coupling with adjacent CH₂).
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δ 7.6 ppm (d, 2H): Aromatic protons ortho to carbonyl (Deshielded).
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δ 6.5 ppm (d, 2H): Aromatic protons ortho to amino group (Shielded, confirms reduction).
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δ 5.6 ppm (s, 2H): Primary Aniline -NH₂ (Broad singlet, exchangeable with D₂O).
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δ 3.4 ppm (m, 4H): Ethylene linker (-CH₂CH₂-).
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δ 3.2 ppm (s, 3H): Methoxy singlet (-OCH₃).
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LC-MS (ESI+):
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[M+H]⁺: 195.1 m/z.
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Purity: >95% integration at 254 nm (UV).
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Pharmaceutical Applications & SAR Utility
This scaffold is rarely the final drug; it is a strategic intermediate . Its value lies in its ability to modulate the properties of a larger drug molecule.
A. Solubility Tuning (The "Methoxyethyl Effect")
Replacing a standard N-ethyl or N-phenyl group with N-(2-methoxyethyl) typically increases aqueous solubility by 2-5 fold without introducing ionizable centers. This is critical for:
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Oral Bioavailability: Improving dissolution rates in the GI tract.
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Blood-Brain Barrier (BBB) Penetration: The ether oxygen can act as a weak H-bond acceptor, modulating P-gp efflux compared to purely lipophilic chains.
B. Scaffold Divergence (The "Universal Joint")
The 4-amino group is the divergence point for library synthesis.
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Kinase Inhibitors: Reaction with heterocyclic halides (e.g., chloropyrimidines) creates the "Hinge Binder" motif common in ATP-competitive inhibitors.
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HDAC Inhibitors: The benzamide itself can act as a Zinc Binding Group (ZBG), particularly if the amino group is derivatized to position the amide near the catalytic zinc ion.
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PROTAC Linkers: The methoxyethyl chain provides a "mini-PEG" spacer, preventing steric clash between the E3 ligase ligand and the Target Protein ligand.
Visualization: SAR Divergence
Figure 2: Divergent synthesis pathways utilizing the 4-amino handle for drug discovery.
Safety & Handling (SDS Summary)
While specific toxicological data for this exact derivative may be sparse, it should be handled with the standard precautions for anilines and benzamides .
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Hazard Class: Irritant (Skin/Eye).[3] Potential sensitizer.
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Handling: Use engineering controls (fume hood) to avoid inhalation of dust.
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Storage: Store under inert atmosphere (Nitrogen/Argon) if possible to prevent slow oxidation of the aniline (browning) over months. Keep cool and dry.
References
- Benzamide Synthesis Protocols: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
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Reduction of Nitro Compounds: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95.
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Physicochemical Properties of Benzamide Analogs: PubChem Compound Summary for 4-amino-N-(2-hydroxyethyl)benzamide (Analogous Structure).
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Medicinal Chemistry of Solubilizing Tails: Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420–1456.
Sources
- 1. 4-Aminobenzamide, C7H8N2O, 2835-68-9, Para Amino Benzamide; P-Aminobenzoic Acid Amide [mallakchemicals.com]
- 2. CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine - Google Patents [patents.google.com]
- 3. 4-amino-N-(2-hydroxyethyl)benzamide | C9H12N2O2 | CID 458761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-[2-Aminoethyl(methyl)amino]benzamide | C10H15N3O | CID 62687022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis routes of 2-Amino-4-methoxybenzamide [benchchem.com]
- 6. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]


